Genistein 7-sulfate

Endocrinology Breast Cancer Estrogen Receptor

Researchers investigating sulfation-dependent modulation of phytoestrogen activity require authentic Genistein 7-sulfate-generic substitution with genistein aglycone or other conjugates compromises mechanistic validity due to divergent ER binding and metabolic profiles. • Predominant in vivo monosulfated genistein (8.4:1 formation ratio in human liver cytosol) • Attenuated ER agonist activity vs. genistein & 4′-sulfate isomer in MCF-7 assays • Metabolically stable; ideal negative control for proliferation studies • Essential LC-MS/MS reference standard for isoflavone sulfate quantification

Molecular Formula C15H10O8S
Molecular Weight 350.3 g/mol
CAS No. 182322-62-9
Cat. No. B12376610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGenistein 7-sulfate
CAS182322-62-9
Molecular FormulaC15H10O8S
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OS(=O)(=O)O)O
InChIInChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)11-7-22-13-6-10(23-24(19,20)21)5-12(17)14(13)15(11)18/h1-7,16-17H,(H,19,20,21)
InChIKeyDKEIWIJUHWVGRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Genistein 7-sulfate Defined


Genistein 7-sulfate (G-7-S, CAS 182322-62-9) is the 7-O-sulfate conjugate of the dietary isoflavone genistein, belonging to the class of hydroxyisoflavone sulfates. Formed endogenously via sulfotransferase (SULT)-mediated phase II metabolism, it is a major circulating metabolite following soy isoflavone ingestion [1]. As a sulfated derivative, G-7-S possesses increased aqueous solubility (predicted 0.24 g/L [2]) compared to its aglycone parent, yet exhibits substantially altered estrogen receptor-mediated signaling properties—a divergence that defines its unique utility as a selective tool compound for investigating sulfation-dependent modulation of phytoestrogen activity.

Why Genistein 7-sulfate Cannot Be Substituted


Generic substitution of genistein 7-sulfate with the parent aglycone genistein or other phase II conjugates (e.g., genistein 4'-sulfate, genistein-7-glucuronide) in experimental systems is scientifically unsound due to fundamental differences in molecular recognition, metabolic stability, and functional activity. Sulfation at the 7-O position markedly attenuates estrogen receptor agonist activity relative to genistein and its 4'-sulfate isomer [1], alters PON1 transactivation potential [2], and confers cellular metabolic inertness absent in glucuronidated forms [3]. These quantitative divergences, detailed below, mandate the use of authentic G-7-S to ensure experimental reproducibility and mechanistic validity.

Genistein 7-sulfate: Quantitative Evidence Guide


Loss of ER Agonist Activity Upon 7-O-Sulfation

The 7-O-sulfation of genistein profoundly reduces estrogen agonist activity compared to both the parent aglycone and the 4'-sulfate isomer. In MCF-7 human breast cancer cells, G-7-S exhibited substantially diminished activity in three independent assays: competition for [³H]estradiol binding to ER, induction of an ERE-CAT reporter gene, and stimulation of cell growth. In contrast, 4'-sulfation of genistein reduced agonist activity only to a small extent in whole-cell assays while paradoxically increasing relative ER binding affinity [1]. This regioisomer-specific functional divergence—where 7-sulfation attenuates but 4'-sulfation largely preserves estrogenic activity—demonstrates that the position of sulfation dictates biological outcome, making G-7-S a functionally distinct molecular entity.

Endocrinology Breast Cancer Estrogen Receptor

SULT1A1 Preferential 7-Sulfation Activity

The preferential formation of genistein 7-sulfate over the 4'-isomer in human liver is driven by a pronounced kinetic advantage. Using purified recombinant SULT1A1, the major hepatic sulfotransferase isoform, the catalytic efficiency (kcat/Km) for 7-sulfation of genistein was 8.8-fold higher than that for 4'-sulfation [1]. In human hepatic cytosols from male and female subjects, the average ratio of 7- to 4'-sulfate formation was 8.4:1, with apparent Km values ranging from 0.46 to 0.66 μM [2]. This enzymatic regioselectivity establishes that G-7-S is the dominant monosulfated genistein species formed under physiological conditions, while its 4'-isomer is a minor product.

Drug Metabolism Enzymology Phase II Conjugation

Metabolic Inertness of Sulfate vs. Glucuronide Conjugates

In a comparative study of genistein phase II conjugates across three human breast cell lines (MCF-7, T47D, MCF-10A), genistein 7-sulfate (G-7-S) and its 4'-sulfate isomer exhibited complete metabolic inertness: neither compound underwent hydrolysis or further metabolism in any cell line tested. Consequently, both sulfates had no effect on cell growth. In stark contrast, genistein-7-glucuronide (G-7-G) underwent extensive metabolism in T47D and MCF-10A cells and displayed weak growth stimulation in MCF-7 and T47D cells, which was attributed to its hydrolysis back to the active aglycone genistein [1]. This demonstrates that sulfate conjugation confers metabolic stability absent in glucuronidated forms, making G-7-S a stable, non-hydrolyzable probe for studying sulfate-specific biological effects without confounding aglycone generation.

Cellular Metabolism Breast Cancer Phase II Conjugate Stability

Weak PON1 Transactivation vs. Genistein

Genistein has been identified as a potent inducer of the anti-atherogenic enzyme paraoxonase-1 (PON1) in cultured hepatocytes. However, the conjugated genistein metabolites genistein-7-glucuronide, genistein-7-sulfate, and genistein-7,4'-disulfate were all characterized as only weak inducers of PON1 transactivation in a luciferase reporter gene assay using Huh7 hepatocytes [1]. This comparative assessment demonstrates that sulfation at the 7-position (and other phase II conjugation) effectively abrogates the PON1-inducing activity of the parent aglycone. G-7-S therefore serves as a critical negative control and mechanistic tool for delineating the structural requirements for PON1 induction by isoflavones.

Cardiovascular Paraoxonase-1 Gene Regulation

Genistein 7-sulfate: Validated Applications


Sulfation-Dependent ER Signaling Modulation

Given its substantially reduced estrogen agonist activity compared to genistein and the 4'-sulfate isomer (as demonstrated in MCF-7 cell-based ER binding, reporter gene, and proliferation assays [1]), G-7-S is the definitive tool compound for dissecting how 7-O-sulfation alters ER-mediated transcriptional programs. It enables researchers to distinguish between activities intrinsic to the sulfated conjugate and those requiring aglycone generation.

Circulating Sulfated Metabolite Analytical Standard

The enzymatic preference for 7-sulfation (8.8-fold higher catalytic efficiency by SULT1A1 and 8.4:1 formation ratio in human liver cytosol [2][3]) establishes G-7-S as the predominant monosulfated genistein species in vivo. Procurement of authentic G-7-S is therefore essential for use as an analytical reference standard in LC-MS/MS assays quantifying isoflavone sulfate metabolites in plasma or urine, ensuring accurate identification and quantification.

Metabolically Inert Negative Control

Unlike glucuronide conjugates that undergo hydrolysis to release active genistein, G-7-S remains metabolically stable across multiple breast cell lines and exerts no growth effects [4]. This property makes G-7-S an ideal negative control in experiments designed to attribute proliferative or anti-proliferative effects specifically to aglycone genistein or to assess the functional consequences of sulfate conjugation per se.

PON1 Induction SAR by Isoflavones

As a weak inducer of PON1 transactivation in contrast to the potent induction by genistein [5], G-7-S serves as a critical comparator compound in studies aimed at defining the pharmacophore responsible for PON1 gene activation. It allows researchers to probe the importance of a free 7-hydroxyl group for this cardioprotective enzyme induction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Genistein 7-sulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.